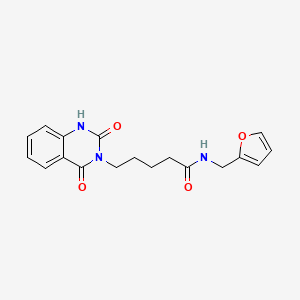
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide, also known as QF-2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. QF-2 belongs to the class of quinazoline derivatives, which have been shown to possess a wide range of biological activities.
科学的研究の応用
Synthesis and Structural Analysis
Research on compounds structurally related to 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide often includes their synthesis and detailed structural analysis. For example, a study by Sun et al. (2021) focused on the synthesis of a related compound, analyzing its crystal structure, vibrational properties, and density functional theory (DFT) studies. This research highlighted the importance of structural analysis in understanding the properties of such compounds, supporting their potential application in various fields, including material science and pharmaceuticals (Sun et al., 2021).
Antitumor and Anticancer Activity
Several studies have explored the antitumor and anticancer potentials of quinazoline derivatives. Noolvi et al. (2011) synthesized a series of quinazoline and quinoxaline derivatives and evaluated their antitumor activities. This research demonstrated that certain compounds exhibited significant anticancer activity, suggesting that derivatives of this compound could be promising candidates for cancer treatment (Noolvi et al., 2011).
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of quinazolinone derivatives have also been a focus of research. Abu‐Hashem et al. (2018) synthesized substituted quinazolinones and evaluated their antimicrobial activity, finding that some compounds exhibited excellent growth inhibition of bacteria and fungi. This indicates the potential of these compounds in developing new antimicrobial agents (Abu‐Hashem, 2018).
Pharmacological Applications
Quinazoline derivatives have been investigated for various pharmacological applications. For instance, the discovery of quinazolines as histamine H4 receptor inverse agonists showcases the potential of these compounds in treating inflammatory conditions and allergies. Smits et al. (2008) identified potent quinazoline-containing compounds as histamine H4 receptor inverse agonists, highlighting the versatility of quinazoline derivatives in drug discovery (Smits et al., 2008).
特性
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-16(19-12-13-6-5-11-25-13)9-3-4-10-21-17(23)14-7-1-2-8-15(14)20-18(21)24/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYVGPNJHVBLLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)
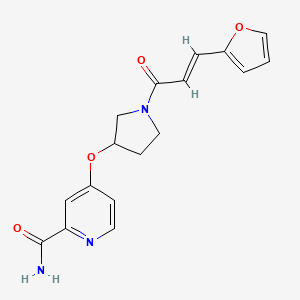
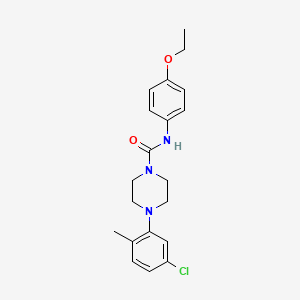
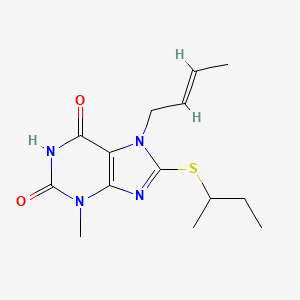


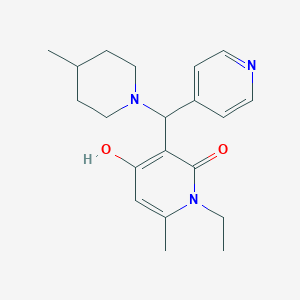
![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
![2-(4-Chlorophenyl)-7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2358129.png)
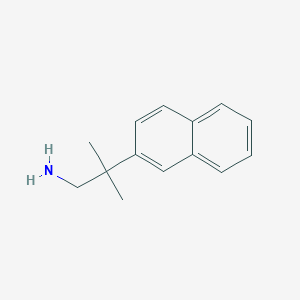
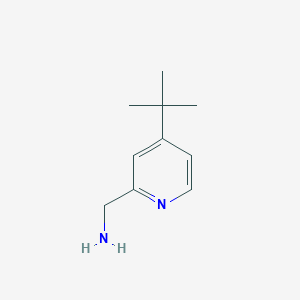
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)
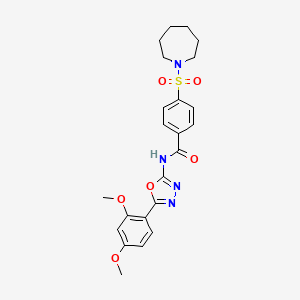
![5-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2358134.png)